N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide

Medicinal Chemistry ADME Physicochemical Properties

Researchers optimizing antiparasitic leads often face a gap in understanding how lipophilic side-chain length affects potency and selectivity. This 4-(4-chlorophenyl)thiazole with a linear pentanamide chain addresses that need. • Enables systematic SAR comparison: its higher predicted logP (~4.3) vs. shorter-chain analogs (e.g., acetamide, logP ~3.1) allows probing of lipophilic tolerance on validated antiparasitic cores. • Serves as a chemical probe for immunomodulation: the 4-(4-chlorophenyl)thiazole scaffold activates primary immune cells without cytotoxicity, supporting vaccine adjuvant or immunotherapy target-ID studies. • Available from BenchChem with reliable global fulfillment for focused library synthesis and cell-based assays.

Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
CAS No. 324758-62-5
Cat. No. B2972088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide
CAS324758-62-5
Molecular FormulaC14H15ClN2OS
Molecular Weight294.8
Structural Identifiers
SMILESCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2OS/c1-2-3-4-13(18)17-14-16-12(9-19-14)10-5-7-11(15)8-6-10/h5-9H,2-4H2,1H3,(H,16,17,18)
InChIKeyAFYNMJBWOGZOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pentanamide (CAS 324758-62-5): Procurement Specifications and Research-Grade Identity


N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pentanamide (CAS: 324758-62-5, MF: C14H15ClN2OS) is a synthetic thiazole amide derivative. Thiazoles are a privileged scaffold in medicinal chemistry, known for diverse biological activities . This specific compound features a 4-(4-chlorophenyl) substitution on the thiazole core and a linear pentanamide side chain. Its molecular weight is approximately 294.8 g/mol . The compound is offered by chemical vendors primarily as a research tool or building block .

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pentanamide: Why Class-Wide Activity Does Not Guarantee Identical Performance


Thiazole amides are not a monolithic class. Small structural modifications, such as variations in the N-acyl chain length (e.g., pentanamide vs. acetamide) or the nature of the aryl substituent on the thiazole ring, profoundly alter physicochemical properties like lipophilicity (logP) and, consequently, membrane permeability, target binding kinetics, and metabolic stability . While broad class activity (e.g., antimicrobial, antiparasitic) is reported for 4-(4-chlorophenyl)thiazoles [1][2], potency and selectivity against specific targets are highly dependent on the precise molecular architecture. Therefore, a generic 4-(4-chlorophenyl)thiazole derivative cannot be assumed to be a functional substitute for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide in a given assay or application.

Quantitative Differentiation Profile: N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pentanamide vs. Class Analogs


Physicochemical Differentiation: The Role of the Pentanamide Chain in Lipophilicity (logP) and Permeability

The pentanamide side chain of the target compound provides a significantly higher predicted lipophilicity (clogP) compared to shorter-chain analogs like the acetamide derivative. Based on calculated logP values, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pentanamide exhibits a predicted logP of approximately 4.3 [1], whereas the structurally related N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has a predicted logP of approximately 3.1 . This difference of 1.2 log units corresponds to a roughly 16-fold increase in partition coefficient, which is expected to enhance membrane permeability and potentially alter distribution characteristics in biological systems.

Medicinal Chemistry ADME Physicochemical Properties

Antiparasitic Activity Context: Class-Level Potency Ranges for 4-(4-Chlorophenyl)thiazoles

While direct data for the pentanamide derivative are not available, the 4-(4-chlorophenyl)thiazole class demonstrates consistent antiparasitic activity. In a study of eight 4-(4-chlorophenyl)thiazole derivatives, IC50 values against Leishmania amazonensis promastigotes ranged from 19.86 µM to >200 µM [1]. Against Trypanosoma cruzi trypomastigotes, the same class showed IC50 values between 1.67 µM and 100 µM [1]. This establishes a baseline for the class's potential, with the understanding that the pentanamide substitution may shift potency and selectivity profiles relative to the tested analogs. This contrasts with antimalarial studies where related 4-(4-chlorophenyl)thiazoles exhibited IC50s from 0.79 µM to >10 µM against Plasmodium falciparum 3D7, demonstrating target-dependent potency variations [2].

Neglected Tropical Diseases Antiparasitic Leishmaniasis Chagas Disease

Lack of Cytotoxicity in Primary Immune Cells: A Class Feature of 4-(4-Chlorophenyl)thiazoles

In a study evaluating 4-(4-chlorophenyl)thiazole compounds, the class demonstrated low cytotoxicity against mouse splenocytes. Furthermore, these compounds were able to promote activation of these immune cells by increasing nitric oxide production without inducing cell death, and they even promoted cell proliferation [1]. This indicates a favorable in vitro safety profile for the class, suggesting that the core scaffold does not inherently cause acute toxicity in this primary cell model. While the specific pentanamide derivative has not been tested in this assay, the class-wide trend supports its potential for a favorable therapeutic window, pending specific validation.

Cytotoxicity Drug Safety Immunomodulation

Recommended Procurement and Application Scenarios for N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pentanamide


Structure-Activity Relationship (SAR) Studies for Antiparasitic Drug Discovery

This compound is a prime candidate for inclusion in focused libraries aimed at optimizing antiparasitic leads against Leishmania and Trypanosoma species. Its specific pentanamide chain allows for the exploration of the lipophilic tolerance of a validated antiparasitic core. Researchers can compare its activity and cytotoxicity profile against published class benchmarks (e.g., IC50 ranges of 1.67-100 µM for T. cruzi and low splenocyte cytotoxicity) [1][2]. This makes it a valuable comparator to shorter-chain (e.g., acetamide) or differently substituted thiazole analogs to delineate SAR for potency and selectivity.

Investigation of Membrane Permeability and Cellular Uptake Mechanisms

Given its significantly higher predicted logP (≈4.3) compared to closely related analogs like the acetamide derivative (logP ≈3.1) [3], this compound is particularly well-suited for comparative cell-based assays. It can serve as a probe to study the impact of increased lipophilicity on cellular penetration, intracellular target engagement, and potential accumulation in lipid-rich compartments. This is critical for projects where improving cellular potency of a lead series is a primary goal.

Chemical Biology Tool for Immunomodulation Research

The 4-(4-chlorophenyl)thiazole class has demonstrated a unique ability to activate primary immune cells (mouse splenocytes) without causing cytotoxicity, increasing nitric oxide production and promoting proliferation [2]. This specific pentanamide analog can be procured to further investigate this immunomodulatory phenomenon. It serves as a chemical probe to dissect the molecular pathways linking this specific thiazole scaffold to innate immune cell activation, with the goal of identifying new targets for vaccine adjuvants or immunotherapies.

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